N-[(2-fluorophenyl)methyl]-1H-pyrazol-4-amine
Overview
Description
“N-[(2-fluorophenyl)methyl]-1H-pyrazol-4-amine” is a chemical compound with the molecular formula C10H10FN3. It has a molecular weight of 191.21 . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10FN3/c11-10-4-2-1-3-8(10)5-12-9-6-13-14-7-9/h1-4,6-7,12H,5H2,(H,13,14) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 191.21 .Scientific Research Applications
Synthesis and Characterization
Synthesis and Bioactivity : N-[(2-fluorophenyl)methyl]-1H-pyrazol-4-amine and its derivatives are synthesized and characterized for their bioactive properties. For instance, a study focused on synthesizing pyrazole derivatives, exploring their structural characteristics using various techniques like FT-IR, UV–visible, proton NMR spectroscopy, and single crystal X-ray crystallography. These compounds were investigated for their biological activity against breast cancer and microbes (Titi et al., 2020).
Crystal Structure Analysis : The structural analysis of related compounds, such as 5-(4-Fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, has been performed using crystallography. These analyses provide insights into the molecular configurations and potential interactions relevant to the this compound structure (Abdel-Wahab et al., 2013).
Chemical Properties and Reactivity
Reductive Cyclization Process : A study on the reductive cyclization of pyrazole derivatives, including those similar to this compound, revealed the impact of intramolecular hydrogen bonding on their reactivity. This provides a deeper understanding of the chemical behavior of such compounds (Szlachcic et al., 2020).
Corrosion Inhibition : Bipyrazolic compounds, which are structurally related to this compound, have been studied for their inhibitory effect on the corrosion of pure iron in acidic media. This research highlights the potential application of pyrazole derivatives in corrosion inhibition (Chetouani et al., 2005).
Biological Activity
Antiproliferative Activity : Pyranocarbazoles, closely related to this compound, have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. This research indicates the potential therapeutic applications of such compounds (Padmaja et al., 2018).
Antipsychotic Potential : A series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, similar in structure to this compound, showed antipsychotic-like properties in animal tests. These compounds did not interact with dopamine receptors, suggesting a unique mechanism of action (Wise et al., 1987).
Safety and Hazards
This compound is considered hazardous. It may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Proper safety measures should be taken while handling this compound, including wearing protective gloves and clothing, and working in a well-ventilated area .
Mechanism of Action
Target of Action
Compounds like “N-[(2-fluorophenyl)methyl]-1H-pyrazol-4-amine” often target specific proteins or enzymes in the body. The exact target can vary widely depending on the specific structure of the compound .
Mode of Action
Once the compound binds to its target, it can inhibit or enhance the target’s activity. This can lead to a variety of changes in the cell’s function .
Biochemical Pathways
The compound’s interaction with its target can affect various biochemical pathways. For example, it might inhibit a pathway that leads to the production of a certain molecule, or it might enhance a pathway that breaks down a certain molecule .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound will greatly affect its bioavailability. Factors such as how well the compound is absorbed in the gut, how it is distributed throughout the body, how it is metabolized by the liver, and how it is excreted can all impact its effectiveness .
Result of Action
The ultimate effect of the compound will depend on the specific changes it induces in the cell’s function. This could range from killing the cell (as in the case of an antibiotic) to altering the cell’s behavior (as in the case of a hormone) .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules, and the temperature .
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-1H-pyrazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3/c11-10-4-2-1-3-8(10)5-12-9-6-13-14-7-9/h1-4,6-7,12H,5H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSIYANAENEXNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CNN=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1156177-23-9 | |
Record name | N-[(2-fluorophenyl)methyl]-1H-pyrazol-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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